![molecular formula C17H15N3O4 B2367886 N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 847411-31-8](/img/structure/B2367886.png)
N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Description
“N-(2,5-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a compound that belongs to the class of pyridopyrimidines . Pyridopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They have shown therapeutic interest and have been used in the development of new therapies .
Synthesis Analysis
The synthesis of pyridopyrimidines involves various synthetic protocols . For instance, 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules . They have been used to construct diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .Molecular Structure Analysis
The molecular structure of pyridopyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings . Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential .Chemical Reactions Analysis
Pyrimidines exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of pyridopyrimidines can be determined by various methods. For instance, the product can be purified by silica gel column chromatography . The melting point and yield can be determined, and infrared spectroscopy can be used to identify functional groups .Mechanism of Action
The key mechanism of action of pyrimidines involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxanes, prostaglandins (PGE 2), and prostacyclins . The beneficial effects of pyrimidines are credited to the deficiency of these eicosanoids .
Future Directions
Pyridopyrimidines have shown a therapeutic interest and have been studied in the development of new therapies . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Furthermore, detailed structure-activity relationship (SAR) analysis can provide clues for the synthesis of these novel analogs .
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-23-11-6-7-14(24-2)13(9-11)19-16(21)12-10-18-15-5-3-4-8-20(15)17(12)22/h3-10H,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLVATFLFLIBEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CN=C3C=CC=CN3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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